(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Overview
Description
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a natural product found in Simaba orinocensis, Amaroria soulameoides, and other organisms with data available.
Scientific Research Applications
Overview of Hydroxycoumarins
Hydroxycoumarins are a significant family of natural compounds, with 3-hydroxycoumarin being of particular importance due to its vast chemical, photochemical, and biological properties. Research has extensively documented the synthesis methods, reactivity, and applications of 3-hydroxycoumarin in various biological fields such as genetics, pharmacology, and microbiology. This highlights the potential relevance and application of the specified compound in similar contexts, given its structural and functional resemblance to hydroxycoumarins (Yoda, 2020).
Anticancer Potential
The search for new types of anticancer drugs with high tumor specificity and less toxicity has led to the identification of compounds with significant therapeutic effects. For instance, styrylchromones and styryl-2H-chromenes have shown high tumor specificity with minimal keratinocyte toxicity. These compounds, through chemical modification, represent a crucial step towards developing safer anticancer drugs, suggesting a pathway for the exploration of the anticancer potential of similar compounds (Sugita et al., 2017).
Lignin Acidolysis and Material Science
The mechanism of β-O-4 bond cleavage during acidolysis of lignin, a crucial process in biomass conversion, reveals the significance of certain compound structures in facilitating chemical transformations. This research could provide insights into the utilization of similar compounds in material science and sustainable chemistry applications (Yokoyama, 2015).
Pharmacological Properties of Natural Products
Osthole, a natural product, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic properties indicate efficient uptake and utilization, with effects potentially related to cyclic nucleotide modulation. This review underlines the importance of exploring the multifaceted pharmacological actions of complex organic compounds, which could extend to the discussed compound (Zhang et al., 2015).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria produce a variety of compounds with significant antimicrobial activities, suggesting a rich source of potentially novel therapeutic agents. The diversity of chemical structures among these compounds, including alkaloids, aromatic compounds, and peptides, points to the broad spectrum of biological activities that such compounds can exhibit. This diversity underscores the potential for the scientific exploration of complex compounds like the one for antimicrobial applications (Swain et al., 2017).
Mechanism of Action
Cleomiscosin B, also known as (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one, is a coumarinolignoid that has been isolated from the seeds of Hyoscyamus niger . This compound has been found to have significant biological activity, particularly in the context of liver protection .
Target of Action
Cleomiscosin B has been shown to interact with the Thymic Stromal Lymphopoietin (TSLP), a cytokine that plays a crucial role in the immune response . The compound has a good binding affinity with the important triplet of arginine residues (ARG149, ARG150, and ARG153) of the TSLP .
Mode of Action
The interaction of Cleomiscosin B with TSLP involves the formation of bonds with the arginine residues mentioned above . This interaction can inhibit the binding of TSLP to its receptor (TSLPR), thereby modulating the immune response .
Biochemical Pathways
Cleomiscosin B is part of a group of compounds known as coumarinolignans, which have been found to exhibit potential anti-inflammatory activities, especially against pro-inflammatory cytokines . .
Result of Action
The primary result of Cleomiscosin B’s action is its hepatoprotective effect . It has been found to be effective against CCl(4)-induced hepatotoxicity in small animals . This hepatoprotective effect is likely due to its anti-inflammatory activity and its ability to modulate the immune response .
Properties
IUPAC Name |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADTAYOFHOFIW-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998271 | |
Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76985-93-8 | |
Record name | cleomiscosin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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